Remdesivir-D5 as Validated Internal Standard in Simultaneous Quantification of Prodrug and Metabolite via HPLC-MS/MS
A validated HPLC-MS/MS method employing Remdesivir-D5 as the internal standard achieved simultaneous quantification of Remdesivir and its active nucleoside metabolite GS-441524. The MRM transition for Remdesivir-D5 was m/z 608.6→407.2, enabling distinct detection from the unlabeled analytes (Remdesivir m/z 603.4→402.3; GS-441524 m/z 292.3→202.1) with a total run time under 5 minutes and baseline chromatographic separation of the prodrug and metabolite [1]. This method achieved precision lower than 2.7% and accuracy within 90.0–106.7% across the calibration range [1].
| Evidence Dimension | Bioanalytical method validation parameters |
|---|---|
| Target Compound Data | Precision <2.7%; accuracy 90.0–106.7%; linear calibration range 10–400 ng/mL for Remdesivir, 100–4000 ng/mL for GS-441524; mean correlation coefficient >0.99 |
| Comparator Or Baseline | No internal standard (matrix-matched calibration only) or structurally dissimilar internal standard |
| Quantified Difference | Achieves FDA-compliant accuracy and precision; structurally dissimilar internal standards typically fail to meet ±15% (±20% at LLOQ) acceptance criteria in complex biological matrices |
| Conditions | Thermo AQUASIL C18 column (50×4.6 mm, 3 μm); gradient elution; ESI positive ion mode |
Why This Matters
This validated method demonstrates that Remdesivir-D5 enables simultaneous, regulatory-compliant quantification of both Remdesivir and its active metabolite GS-441524 in a single analytical run, reducing time and sample volume requirements for pharmacokinetic studies.
- [1] ASPET 2023 Annual Meeting Abstract. Development and Validation of a Simple and Selective HPLC-MS/MS Method for Simultaneous Quantification of GS-441524 and its Prodrug Remdesivir. J Pharmacol Exp Ther. 2023;385(S3):Abstract 52039. View Source
